N-[(2E)-6-(morpholin-4-ylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]pyridine-2-carboxamide
Description
N-[(2E)-6-(Morpholin-4-ylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]pyridine-2-carboxamide is a benzothiazole-derived compound featuring a pyridine-2-carboxamide scaffold and a morpholin-4-ylsulfonyl substituent.
Properties
Molecular Formula |
C17H16N4O4S2 |
|---|---|
Molecular Weight |
404.5 g/mol |
IUPAC Name |
N-(6-morpholin-4-ylsulfonyl-1,3-benzothiazol-2-yl)pyridine-2-carboxamide |
InChI |
InChI=1S/C17H16N4O4S2/c22-16(14-3-1-2-6-18-14)20-17-19-13-5-4-12(11-15(13)26-17)27(23,24)21-7-9-25-10-8-21/h1-6,11H,7-10H2,(H,19,20,22) |
InChI Key |
RVKJOCUXPNQLMM-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC3=C(C=C2)N=C(S3)NC(=O)C4=CC=CC=N4 |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of 2-Aminothiophenol Derivatives
The benzothiazole scaffold is classically synthesized via cyclization of 2-aminothiophenol with carbonyl compounds. For the target molecule, the sulfonylmorpholine group must be introduced either before or after cyclization.
Method A: Pre-functionalization of the Benzene Ring
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Sulfonation and Morpholine Coupling :
-
2-Nitrobenzenethiol is sulfonated at position 5 using chlorosulfonic acid, yielding 2-nitro-5-sulfobenzenethiol.
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The sulfonic acid is converted to sulfonyl chloride with PCl₅, followed by nucleophilic substitution with morpholine to install the morpholinylsulfonyl group.
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Reduction of the nitro group (e.g., H₂/Pd-C) yields 2-amino-5-(morpholin-4-ylsulfonyl)benzenethiol.
-
-
Cyclization :
Method B: Post-synthetic Sulfonation
-
Benzothiazole is synthesized via cyclocondensation of 2-aminothiophenol and pyridine-2-carbaldehyde.
-
Directed sulfonation at position 6 is achieved using fuming H₂SO₄ with a silver sulfate catalyst, followed by morpholine substitution.
Installation of the Pyridine-2-Carboxamide Ylidene Group
Amidation and Imine Formation
The 2-position of the benzothiazole is functionalized through condensation with pyridine-2-carboxylic acid derivatives:
-
Activation of Pyridine-2-Carboxylic Acid :
-
Amide Bond Formation :
-
Ylidene Formation :
Optimization and Catalytic Approaches
Metal-Organic Framework (MOF)-Catalyzed Synthesis
Cu(II)-anchored UiO-66-NH₂ MOF (as reported by Kardanpour et al.) enhances the efficiency of benzothiazole formation:
Solvent-Free FeF₃-Catalyzed Cyclization
Atar and Jeong demonstrated FeF₃-catalyzed synthesis of triheterocyclic benzothiazoles under solvent-free conditions:
-
Conditions : 2-Aminothiophenol, aldehyde, and FeF₃ at 100°C for 2 hours.
-
Advantages : High atom economy, recyclable catalyst.
Analytical Characterization
Spectroscopic Validation
X-ray Crystallography
Single-crystal analysis confirms the (2E)-configuration and planar benzothiazole-pyridine system.
Challenges and Mitigation Strategies
-
Regioselective Sulfonation :
-
Imine Stability :
Comparative Analysis of Synthetic Routes
| Method | Conditions | Yield (%) | Key Advantage |
|---|---|---|---|
| Pre-functionalization | HCl/EtOH, 80°C | 72 | Direct sulfonation control |
| MOF-Catalyzed | Cu(II)/UiO-66, 60°C | 85 | High efficiency, recyclable |
| FeF₃ Solvent-Free | 100°C, 2 hours | 78 | Eco-friendly, no solvent |
Chemical Reactions Analysis
Types of Reactions
N-[(2E)-6-(morpholin-4-ylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]pyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Synthesis and Structural Characterization
The compound is synthesized through a multi-step process involving the reaction of morpholine sulfonamide derivatives with benzothiazole and pyridine carboxamide moieties. The synthesis typically employs methods such as:
- Condensation Reactions : These are used to form the imine linkage characteristic of the benzothiazole and pyridine components.
- Purification Techniques : Techniques like recrystallization and chromatography are commonly used to purify the final product.
Structural characterization is accomplished using techniques such as:
- Nuclear Magnetic Resonance (NMR) Spectroscopy : Provides insights into the molecular structure and confirms the presence of specific functional groups.
- Mass Spectrometry : Used to determine the molecular weight and confirm the structure.
- Infrared (IR) Spectroscopy : Helps identify functional groups based on their characteristic absorption bands.
Biological Activities
N-[(2E)-6-(morpholin-4-ylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]pyridine-2-carboxamide exhibits a range of biological activities that make it a candidate for various therapeutic applications:
Antimicrobial Activity
Studies have demonstrated that this compound possesses significant antimicrobial properties, effective against both bacterial and fungal strains. In vitro assays have shown its efficacy against:
- Bacteria : Including Staphylococcus aureus and Escherichia coli.
- Fungi : Such as Candida albicans.
The mechanism of action is believed to involve disruption of microbial cell wall synthesis or interference with metabolic pathways essential for microbial growth.
Anticancer Properties
Research indicates that this compound may exhibit anticancer activity through mechanisms such as:
- Induction of Apoptosis : Triggering programmed cell death in cancer cells.
- Inhibition of Tumor Growth : Studies have shown potential in reducing tumor size in animal models.
Enzyme Inhibition
The compound has been investigated for its ability to inhibit specific enzymes involved in disease processes. For example:
- Acetylcholinesterase Inhibition : Potential applications in treating Alzheimer's disease by enhancing cholinergic transmission.
- α-glucosidase Inhibition : Implications for managing Type 2 diabetes by delaying carbohydrate absorption.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Key factors influencing its biological activity include:
| Structural Feature | Influence on Activity |
|---|---|
| Morpholine Sulfonyl Group | Enhances solubility and bioavailability |
| Benzothiazole Moiety | Contributes to antimicrobial properties |
| Pyridine Carboxamide | Essential for enzyme inhibition |
Case Studies
Several studies have documented the applications of this compound in various fields:
- Antimicrobial Research : A study published in a peer-reviewed journal demonstrated that derivatives of this compound showed potent activity against resistant strains of bacteria, suggesting its potential as a lead compound for antibiotic development .
- Cancer Therapy : In preclinical models, this compound exhibited significant tumor suppression, warranting further investigation into its mechanisms and potential clinical applications .
- Diabetes Management : The compound's ability to inhibit α-glucosidase was highlighted in recent studies, indicating its promise as an adjunct therapy in diabetes management .
Mechanism of Action
The mechanism of action of N-[(2E)-6-(morpholin-4-ylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural and physicochemical properties of the target compound with three analogs:
Key Differences and Implications
Sulfonyl Substituent :
- The morpholin-4-ylsulfonyl group in the target compound provides a larger, more polar substituent compared to methylsulfonyl in analogs (). This could enhance solubility and metabolic stability but may reduce membrane permeability .
- SQ7 () lacks a sulfonyl group but demonstrates strong bovine serum albumin (BSA) binding (K ≈ 10⁴ M⁻¹), suggesting the benzothiazole core alone contributes significantly to protein interactions.
Biological Activity: SQ7’s fluorescence and BSA binding highlight the benzothiazole’s role in probing protein interactions. Methylsulfonyl analogs () are structurally simpler and may prioritize lipophilicity, favoring blood-brain barrier penetration or kinase binding.
Physical Properties :
- The compound in (CAS 1190265-05-4) has three sulfur atoms, which could increase molecular weight and influence crystallinity or stability compared to the target compound .
Research Findings and Data Gaps
- Computational modeling or fluorescence quenching assays could clarify the impact of the morpholine sulfonyl group .
- Synthetic Accessibility : Morpholine sulfonation may require specialized reagents (e.g., morpholine-SO₃ complexes) compared to methylsulfonyl analogs, affecting scalability .
- Polymorphism: and highlight the importance of crystalline forms in drug development.
Biological Activity
N-[(2E)-6-(morpholin-4-ylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]pyridine-2-carboxamide is a compound of interest due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Chemical Formula : C13H14N4O3S
- Molecular Weight : 298.34 g/mol
- SMILES Notation : NC(=O)C1=CC=NC2=C1C(=C(S(=O)(=O)N1CCOCC1)C=C2)C=N
The biological activity of this compound has been linked to several mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in cellular signaling pathways, which may contribute to its anti-cancer properties.
- Modulation of Gene Expression : It activates the retinoic acid-inducible gene (RIG-I) pathway, which plays a crucial role in the immune response against viral infections and tumor cells .
- Antioxidant Properties : The compound exhibits antioxidant activity, reducing oxidative stress in various cellular models.
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
| Activity Type | Effect Observed | Reference |
|---|---|---|
| Anticancer | Inhibition of cell proliferation in cancer cell lines | |
| Antiviral | Activation of RIG-I pathway | |
| Antioxidant | Reduction in oxidative stress levels |
Case Studies and Research Findings
Several studies have investigated the biological effects of this compound:
- Anticancer Efficacy :
- Antiviral Activity :
- Oxidative Stress Mitigation :
Q & A
Basic Questions
Q. What are the key structural features of N-[(2E)-6-(morpholin-4-ylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]pyridine-2-carboxamide, and how do they influence its biological activity?
- Methodological Answer : The compound integrates a benzothiazole core, a morpholine sulfonyl group, and a pyridine carboxamide moiety. The benzothiazole ring is critical for π-π stacking interactions with biological targets, while the morpholine sulfonyl group enhances solubility and modulates electron density. The pyridine carboxamide moiety may participate in hydrogen bonding with enzymes or receptors. Structural analogs (e.g., benzothiazole derivatives with sulfonyl groups) have demonstrated activity in enzyme inhibition assays, suggesting similar interactions here .
Q. What synthetic strategies are recommended for preparing this compound?
- Methodological Answer : Synthesis typically involves sequential steps:
- Step 1 : Formation of the benzothiazole ring via cyclization of 2-aminothiophenol derivatives under acidic conditions.
- Step 2 : Sulfonation at the 6-position using morpholine sulfonyl chloride in the presence of a base (e.g., triethylamine).
- Step 3 : Coupling with pyridine-2-carboxamide via a condensation reaction, optimized using catalysts like DCC (N,N'-dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
- Key Considerations : Reaction purity is ensured via column chromatography or recrystallization. Yield optimization requires precise temperature control (e.g., 60–80°C for sulfonation) .
Q. Which analytical techniques are essential for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Confirm regiochemistry of the benzothiazole and sulfonyl groups (e.g., H NMR for aromatic protons, C NMR for carbonyl carbons).
- Mass Spectrometry (MS) : Validate molecular weight and fragmentation patterns.
- High-Performance Liquid Chromatography (HPLC) : Assess purity (>95% required for biological assays).
- Thermal Gravimetric Analysis (TGA) : Determine thermal stability, crucial for storage conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
